molecular formula C11H17NO4 B2674921 N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide CAS No. 1698427-59-6

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide

Cat. No.: B2674921
CAS No.: 1698427-59-6
M. Wt: 227.26
InChI Key: BEYVWCZMOOBGCU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is a chemical compound with a unique structure that includes a furan ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide
  • N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxylate

Uniqueness

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVWCZMOOBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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